1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile is a compound with the molecular formula and a molecular weight of 211.22 g/mol. It is classified under the category of dihydropyridazines, which are heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its unique structural features and potential therapeutic uses, particularly in the development of new pharmaceuticals .
The compound is identified by its Chemical Abstracts Service (CAS) number 2253591-60-3. Its structural characteristics include a benzyl group, a keto group at the sixth position, and a cyano group at the third position of the pyridazine ring. The classification of this compound is primarily based on its functional groups and structural arrangement, which influence its reactivity and biological properties .
The synthesis of 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile typically involves several key steps:
For example, one synthesis route includes dissolving tricyanopyridine in acetonitrile and refluxing it with iodopropane to yield intermediates that can be further processed into the target compound .
The molecular structure of 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile can be represented using various chemical notation systems:
N#CC1=NN(CC2=CC=CC=C2)C(C=C1)=O
This notation illustrates the arrangement of atoms within the molecule, highlighting the presence of the benzyl group and functional groups attached to the dihydropyridazine ring. The compound's structure plays a critical role in determining its chemical reactivity and biological activity .
1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
While detailed physical property data for 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile may be limited, some general properties include:
Additional physical properties such as melting point, boiling point, and density are often not specified but are essential for practical applications in research and industry .
1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile has potential applications in several scientific fields:
Research into this compound may lead to significant advancements in drug discovery and development processes .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: